(+)-8'-Hydroxyabscisic acid
Description
Properties
Molecular Formula |
C15H20O5 |
|---|---|
Molecular Weight |
280.32 g/mol |
IUPAC Name |
(2Z,4E)-5-[(1R,6R)-1-hydroxy-6-(hydroxymethyl)-2,6-dimethyl-4-oxocyclohex-2-en-1-yl]-3-methylpenta-2,4-dienoic acid |
InChI |
InChI=1S/C15H20O5/c1-10(6-13(18)19)4-5-15(20)11(2)7-12(17)8-14(15,3)9-16/h4-7,16,20H,8-9H2,1-3H3,(H,18,19)/b5-4+,10-6-/t14-,15-/m1/s1 |
InChI Key |
AVFORCKFTWHFAR-ZSIFGTMLSA-N |
Isomeric SMILES |
CC1=CC(=O)C[C@]([C@]1(/C=C/C(=C\C(=O)O)/C)O)(C)CO |
Canonical SMILES |
CC1=CC(=O)CC(C1(C=CC(=CC(=O)O)C)O)(C)CO |
Origin of Product |
United States |
Preparation Methods
Microsomal Preparation from Induced Maize Cells
In maize suspension cultures, ABA 8'-hydroxylase activity is induced by pre-treatment with 200 μM (+)-ABA for 16 hours. The enzyme is localized in microsomal membranes, requiring NADPH and molecular oxygen for activity. Key steps include:
-
Tissue Homogenization : Frozen maize cells are ground in liquid nitrogen and homogenized in a buffer containing 0.1% bovine serum albumin (BSA), 0.33 M sucrose, 40 mM ascorbate, and 100 mM potassium phosphate (pH 7.6).
-
Cofactor Optimization : Enzyme activity is synergistically enhanced by NADPH (0.5–1.0 mM), with negligible activity observed using NADH alone.
-
Product Analysis : Metabolites are extracted using ethyl acetate or solid-phase cartridges (e.g., Oasis HLB) and quantified via HPLC with UV detection at 262 nm.
Table 1: Optimized Conditions for In Vitro 8'-OH-ABA Synthesis
| Parameter | Specification |
|---|---|
| Buffer Composition | 0.1% BSA, 0.33 M sucrose, 40 mM ascorbate, 100–200 mM potassium phosphate (pH 7.6) |
| Cofactors | 1.0 mM NADPH, O₂-saturated environment |
| Inhibitors | CO (reversible by blue light), tetcyclacis |
| Temperature | 25–30°C |
| Substrate Concentration | 10–50 μM (+)-ABA |
Recombinant Expression in Heterologous Systems
The CYP72A subfamily of P450 enzymes, particularly CYP707A isoforms, has been engineered for 8'-OH-ABA production. A patent describing the cloning of ABA 8'-hydroxylase genes (e.g., pBE 10-30-3 from maize) highlights the following:
-
Gene Constructs : Full-length cDNA sequences are ligated into yeast expression vectors (e.g., pYES2) under galactose-inducible promoters.
-
Functional Expression : Transformed yeast (Saccharomyces cerevisiae) cultures are incubated with 50 μM (+)-ABA for 24–48 hours, yielding 8'-OH-ABA and phaseic acid as major products.
-
Enzyme Kinetics : Recombinant CYP707A enzymes exhibit a Kₘ of 12–18 μM for ABA and a Vₘₐₓ of 4.2 nmol·min⁻¹·mg⁻¹ protein.
Table 2: Genetic Constructs for Recombinant 8'-OH-ABA Production
| Component | Description |
|---|---|
| Host Organism | Saccharomyces cerevisiae (strain INVSc1) |
| Expression Vector | pYES2 (Gal1 promoter, URA3 marker) |
| Inducer | 2% Galactose |
| Substrate Incubation | 50 μM (+)-ABA, 24–48 hours at 30°C |
| Yield | 0.8–1.2 mg·L⁻¹ culture |
Extraction from Plant Tissues
While less scalable than enzymatic methods, 8'-OH-ABA can be isolated from plant tissues where it accumulates under stress conditions. In maize and cowpea, the compound is extracted using methanol:water (70:30, v/v) followed by purification via reverse-phase chromatography. However, yields are typically low (0.1–0.5 μg·g⁻¹ fresh weight), making this method unsuitable for large-scale production.
Chemical Synthesis Approaches
Chemical synthesis of 8'-OH-ABA remains challenging due to the compound’s stereochemical complexity and sensitivity to oxidation. Although no direct routes are reported in the provided sources, analog synthesis strategies for ABA suggest potential pathways:
-
Epoxidation-Hydrolysis : Epoxidation of ABA’s 8',9'-double bond followed by acid-catalyzed hydrolysis could yield 8'-OH-ABA, though regioselectivity issues may arise.
-
Biocatalytic Retrofitting : Chemoenzymatic approaches combining chemical synthesis of ABA analogs with enzymatic hydroxylation offer a hybrid route.
Comparative Analysis of Preparation Methods
Table 3: Efficiency and Scalability of 8'-OH-ABA Preparation Methods
| Method | Yield | Purity (%) | Scalability | Cost |
|---|---|---|---|---|
| Microsomal Enzymatic | 0.5–1.0 mg·g⁻¹ | 85–90 | Moderate | Low (plant tissue) |
| Recombinant Yeast | 0.8–1.2 mg·L⁻¹ | 90–95 | High | Medium |
| Plant Extraction | 0.1–0.5 μg·g⁻¹ | 70–80 | Low | High |
Q & A
Q. What is the role of (+)-8'-hydroxyabscisic acid (8'-OH-ABA) in ABA catabolism, and how can its enzymatic formation be experimentally validated?
Answer : 8'-OH-ABA is the first intermediate in ABA oxidative catabolism, produced via CYP707A-family 8'-hydroxylases. To validate enzymatic activity:
- Use Arabidopsis CYP707A knockout mutants or heterologously expressed enzymes in yeast microsomes.
- Incubate with (±)-ABA and monitor 8'-OH-ABA production via LC-MS/MS with transitions m/z 279.1 → 151.1 (negative ion mode) and a retention time of ~7.9 minutes .
- Confirm kinetic parameters (e.g., Km) using isotopic labeling ([²H₃]-ABA) .
Q. What methodological approaches are recommended for detecting 8'-OH-ABA in plant tissues?
Answer :
- Extraction : Use methanol:water:acetic acid (80:19:1) with deuterated internal standards (e.g., [²H₄]-7'-OH-ABA) to correct for matrix effects .
- LC-MS/MS : Optimize with a C18 column, gradient elution (0.1% formic acid in water/acetonitrile), and monitor specific transitions (m/z 279.1 → 151.1). Achieve a detection limit of 5 fmol and linearity up to 50 pmol .
- Validation : Compare retention times and fragmentation patterns with authentic standards to distinguish from isomers (e.g., 7'-OH-ABA) .
Q. Which factors influence the accumulation of 8'-OH-ABA in plant organs?
Answer :
- Organ-specific expression : Transcriptomic data in Vitis vinifera show ABA catabolism genes (e.g., CYP707A) vary by organ, with higher 8'-OH-ABA turnover in roots vs. leaves .
- Environmental triggers : Drought or salinity upregulate CYP707A transcription, accelerating ABA degradation .
- Hormonal crosstalk : Auxin and ethylene modulate CYP707A promoter activity, affecting 8'-OH-ABA levels .
Advanced Research Questions
Q. How is the isomerization of 8'-OH-ABA to phaseic acid (PA) enzymatically regulated, and what experimental strategies address its unknown isomerase?
Answer :
- The isomerization step remains uncharacterized. Proposed approaches:
Q. What analytical challenges arise when distinguishing 8'-OH-ABA from structurally similar hydroxylated ABA derivatives?
Answer :
- Co-elution issues : 8'-OH-ABA and 7'-OH-ABA often co-elute. Use tandem MS with collision energy gradients (e.g., 12 eV for 8'-OH-ABA vs. 8 eV for dihydrophaseic acid) to enhance specificity .
- Ion suppression : Matrix effects in complex tissues (e.g., seeds) require cleanup via solid-phase extraction (C18 or HLB cartridges) .
- Quantitative accuracy : Validate with standard addition curves in tissue-specific extracts to account for recovery variability .
Q. How do tissue-specific ABA catabolic pathways impact the interpretation of 8'-OH-ABA’s physiological roles?
Answer :
- Spatial resolution : Laser-capture microdissection of Arabidopsis stomatal guard cells reveals localized CYP707A3 expression, linking 8'-OH-ABA dynamics to stomatal closure .
- Metabolite gradients : Use fluorescence-activated cell sorting (FACS) to isolate cell types and correlate 8'-OH-ABA levels with ABA-responsive reporter lines (e.g., pRD29B::LUC) .
Q. Can 8'-OH-ABA act as a signaling molecule independent of ABA, and how can this be tested?
Answer :
- Receptor binding assays : Test 8'-OH-ABA’s affinity for ABA receptors (PYR/PYL/RCAR) using fluorescence polarization .
- Transcriptome profiling : Compare wild-type and cyp707a mutants treated with 8'-OH-ABA vs. ABA to identify unique gene networks .
- Phenotypic rescue : Apply 8'-OH-ABA to ABA-deficient mutants (aba2) to assess complementation of ABA-mediated traits (e.g., seed dormancy) .
Q. What role does 8'-OH-ABA play in ABA homeostasis during abiotic stress recovery?
Answer :
- Dynamic profiling : Time-course LC-MS/MS of 8'-OH-ABA/ABA ratios during rehydration shows rapid ABA degradation post-stress, mediated by CYP707A induction .
- Enzymatic inhibition : Apply cytochrome P450 inhibitors (e.g., tetcyclacis) to block 8'-OH-ABA synthesis and prolong ABA signaling under stress .
Q. How can isotopic labeling improve quantification of 8'-OH-ABA flux in complex matrices?
Answer :
Q. What genetic engineering strategies enhance ABA catabolism studies via 8'-OH-ABA modulation?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
